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molecular formula C9H6ClNO B015066 4-Chlorobenzoylacetonitrile CAS No. 4640-66-8

4-Chlorobenzoylacetonitrile

Cat. No. B015066
M. Wt: 179.6 g/mol
InChI Key: JYOUFPNYTOFCSJ-UHFFFAOYSA-N
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Patent
US07241793B2

Procedure details

A solution of 3-(4-Chloro-phenyl)-3-oxo-propionitrile (1.8 g, 10 mmol) and N-Methylhydrazine (1 mL, excess) in EtOH (30 mL) was stirred to reflux 3 hours. After cooling the precipitate was filtered off, to give the title compound (950 mg, 4.6 mmol) as white crystals in a 46% yield.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
N-Methylhydrazine
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][C:10]#[N:11])=[CH:4][CH:3]=1.[CH3:13][NH:14][NH2:15]>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([NH2:11])[N:14]([CH3:13])[N:15]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC#N)=O
Name
N-Methylhydrazine
Quantity
1 mL
Type
reactant
Smiles
CNN
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C=C(N(N1)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.6 mmol
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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